4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione is a complex organic compound with the molecular formula C₃₉H₇₄S₅ This compound is characterized by the presence of long octadecyl chains attached to a dithiole-thione core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione typically involves the reaction of octadecyl mercaptan with a suitable dithiole-thione precursor. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The octadecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione exerts its effects involves interactions with various molecular targets. The long octadecyl chains allow the compound to integrate into lipid membranes, potentially affecting membrane fluidity and function. The dithiole-thione core can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(octadecylsulfanyl)-1,3-dithiole-2-thione
- 2-({2-[4,5-bis(octadecylsulfanyl)-2H-1,3-dithiol-2-ylidene]-5-[(carboxymethyl)sulfanyl]-2H-1,3-dithiol-4-yl}sulfanyl)acetic acid
Uniqueness
4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione is unique due to its specific combination of long alkyl chains and a reactive dithiole-thione core. This combination imparts distinct physical and chemical properties, making it particularly useful in applications requiring both hydrophobicity and reactivity.
Properties
CAS No. |
159846-13-6 |
---|---|
Molecular Formula |
C39H74S5 |
Molecular Weight |
703.3 g/mol |
IUPAC Name |
4,5-bis(octadecylsulfanyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C39H74S5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-37-38(44-39(40)43-37)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
GQNOJXPUQSWULI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=C(SC(=S)S1)SCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.